molecular formula C19H15F2NO2 B2805236 2,6-difluoro-N-[2-hydroxy-2-(2-naphthyl)ethyl]benzenecarboxamide CAS No. 339014-44-7

2,6-difluoro-N-[2-hydroxy-2-(2-naphthyl)ethyl]benzenecarboxamide

Cat. No. B2805236
CAS RN: 339014-44-7
M. Wt: 327.331
InChI Key: AIYDWERSTIWQPX-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-hydroxy-2-(2-naphthyl)ethyl]benzenecarboxamide is a chemical compound with the molecular formula C19H15F2NO2 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Aryl carboxamides, including derivatives like 2,6-difluoro-N-[2-hydroxy-2-(2-naphthyl)ethyl]benzenecarboxamide, are integral structural units in many biologically active compounds. Research has focused on the synthesis of mono- and difluoronaphthoic acids, which are crucial for developing various fluorinated compounds (Tagat et al., 2002).

Catalysis and Reaction Mechanisms

  • The compound's structure plays a critical role in various chemical reactions. For instance, its derivatives are used in the kinetic resolution of certain compounds, highlighting its relevance in stereochemistry and enantioselectivity (Zhou, Xu, & Chen, 2008). Moreover, structural studies of organoboron compounds involving difluoroboron chelates have contributed to the understanding of complex chemical structures and reactions (Kliegel, Tajerbashi, Rettig, & Trotter, 1991).

Biomedical Applications

  • In the medical field, derivatives of this compound have shown potential in various areas. For example, ruthenium complexes of similar derivatives demonstrate both catalytic and antibacterial activities, hinting at their possible applications in antibacterial drug development (Jhaumeer-Laulloo, Bhowon, & Hosany, 2004). Additionally, some derivatives are investigated for their ability to form neurofibrillary tangles and beta-amyloid plaques, which are significant in Alzheimer's disease research (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

2,6-difluoro-N-(2-hydroxy-2-naphthalen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO2/c20-15-6-3-7-16(21)18(15)19(24)22-11-17(23)14-9-8-12-4-1-2-5-13(12)10-14/h1-10,17,23H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYDWERSTIWQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CNC(=O)C3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330638
Record name 2,6-difluoro-N-(2-hydroxy-2-naphthalen-2-ylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666315
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-difluoro-N-[2-hydroxy-2-(2-naphthyl)ethyl]benzenecarboxamide

CAS RN

339014-44-7
Record name 2,6-difluoro-N-(2-hydroxy-2-naphthalen-2-ylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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